molecular formula C9H14N2S B1168099 trichosaccharide CAS No. 113552-93-5

trichosaccharide

Cat. No.: B1168099
CAS No.: 113552-93-5
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Description

Historical Trajectory of Research on Naturally Derived Glycopeptides

The history of research into naturally derived glycopeptides is extensive, notably driven by the discovery and study of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin in the mid-20th century ctdbase.orgnih.govuni.lunih.gov. These compounds, produced by microorganisms, highlighted the therapeutic potential of molecules combining peptide and saccharide structures nih.govgoogle.com. Early research focused on isolating, characterizing, and understanding the mechanism of action of these complex natural products nih.gov. Over time, investigations expanded to include the biosynthesis pathways, chemical synthesis, and modification of glycopeptides to improve their properties and combat resistance mechanisms nih.govnih.govnih.gov. While the historical trajectory broadly covers the significance of glycosylated peptides from natural sources, specific historical research focusing on a compound explicitly named "trichosaccharide" within this early period is not prominently documented in the provided search results, suggesting that research under this specific designation may be more recent or confined to particular areas.

Current Academic Significance of this compound Investigations

Current academic significance related to "this compound" appears primarily in the context of its investigation for specific biological effects, notably in the field of hair growth research nih.gov. Studies have explored the impact of "this compound," sometimes in conjunction with "trichoriboside," on cellular pathways within human scalp hair follicles nih.gov. Research findings indicate that local therapy with "this compound" has been found to increase cyclic adenosine (B11128) monophosphate (cAMP) levels in human scalp hair follicles, with this increase being significant in individuals affected by androgenic alopecia compared to unaffected control individuals nih.gov. This suggests a potential role for "this compound" in influencing cellular activity relevant to hair follicle function. The appearance of "this compound" as an ingredient in some commercial preparations further underscores its current relevance in applied research, although the fundamental academic understanding of its precise chemical structure and comprehensive biological mechanisms is still an active area of potential inquiry.

Scope and Guiding Principles for In-Depth Scholarly Inquiry

The scope of in-depth scholarly inquiry into "this compound" should be guided by the need to fully characterize this compound and elucidate its biological activities at a molecular level. Key areas for investigation include:

Natural Sources and Isolation: Identifying and characterizing the natural sources from which "this compound" is derived, if applicable, and optimizing isolation and purification methods.

Mechanism of Action: Conducting detailed studies to understand how "this compound" interacts with cellular components, particularly the specific mechanisms by which it increases cAMP levels in hair follicle cells nih.gov. This could involve identifying target receptors or enzymes.

Structure-Activity Relationships: Synthesizing or isolating structural analogs of "this compound" to determine which parts of the molecule are responsible for its observed biological effects.

Context within Glycopeptide Biology: Investigating whether "this compound" naturally occurs as a component of glycopeptides and, if so, exploring its role in the function of those glycopeptides.

Guiding principles for this research should include rigorous chemical analysis, well-controlled biological assays, and a commitment to publishing findings to contribute to the broader scientific understanding of this compound.

Detailed Research Findings: Effect on cAMP Levels

Research has specifically investigated the effect of "this compound" on cyclic adenosine monophosphate (cAMP) levels in human scalp hair follicles. A study involving local therapy with "this compound" and "trichoriboside" observed an increase in cAMP levels nih.gov. The increase in cAMP levels attributed to "this compound" treatment was statistically significant in hair follicles from men affected by androgenic alopecia. In contrast, the increase was not significant in hair follicles from unaffected control men. This finding suggests a differential response to "this compound" based on the physiological state of the hair follicle.

CompoundEffect on cAMP Levels in Hair Follicles (Androgenic Alopecia)Significance (vs. Control)
This compoundIncreaseSignificant
TrichoribosideIncrease (Greater activity than this compound)Significant

The observed increase in cAMP levels is notable because cAMP is a crucial second messenger involved in various cellular processes, including the regulation of hair follicle cycling and growth. Further research is needed to fully elucidate the downstream effects of this cAMP increase induced by "this compound" in hair follicle cells and how it might contribute to the reported benefits in hair maintenance nih.gov.

Properties

CAS No.

113552-93-5

Molecular Formula

C9H14N2S

Synonyms

trichosaccharide

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Trichosaccharide

Primary Structure Determination

The primary structure determination of the glycan moiety within the "trichosaccharide" mixture involves the analysis of its constituent polysaccharide components, primarily glycosaminoglycans. Glycosaminoglycans are linear polysaccharides composed of repeating disaccharide units. wikidata.orgfishersci.camassbank.euwikipedia.orgmassbank.eunih.gov

Monosaccharide Compositional Analysis of the Glycan Moiety

Monosaccharide compositional analysis aims to identify the types of monosaccharides present in the glycosaminoglycan components and their relative proportions.

Glycosaminoglycans are heteropolysaccharides, meaning they are composed of more than one type of monosaccharide. The repeating disaccharide units of most GAGs consist of a hexuronic acid and an amino sugar. wikidata.orgfishersci.camassbank.euwikipedia.orgmassbank.eunih.gov

Common hexuronic acids found in GAGs include D-glucuronic acid and L-iduronic acid. wikidata.orgfishersci.camassbank.euwikipedia.orgmassbank.eunih.gov The amino sugars are typically N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). wikidata.orgfishersci.camassbank.euwikipedia.orgmassbank.eunih.gov An exception is keratan (B14152107) sulfate (B86663), where the uronic acid is replaced by galactose. wikidata.orgwikipedia.orgmassbank.eu Some GAGs may also contain fucose or xylose, particularly in linkage regions to proteins in proteoglycans. wikipedia.orgnih.govctdbase.orgmdpi.combioinformation.net

The specific monosaccharide composition varies depending on the type of glycosaminoglycan present in the "this compound" mixture. The major classes of GAGs include hyaluronic acid, chondroitin (B13769445) sulfate, dermatan sulfate, keratan sulfate, heparan sulfate, and heparin. fishersci.camassbank.euwikipedia.orgmassbank.eunih.gov

Table 1: Common Monosaccharides Found in Glycosaminoglycans

MonosaccharideTypeRole in GAGs
D-Glucuronic acidUronic AcidComponent of repeating disaccharides
L-Iduronic acidUronic AcidComponent of repeating disaccharides
N-AcetylglucosamineAmino SugarComponent of repeating disaccharides
N-AcetylgalactosamineAmino SugarComponent of repeating disaccharides
GalactoseHexoseReplaces uronic acid in Keratan Sulfate; Linkage region
XylosePentosePart of protein linkage region in proteoglycans
FucoseDeoxyhexoseMay be present in some Keratan Sulfate types

Determining precise stoichiometric ratios of monosaccharide components for the entire "this compound" mixture is not feasible due to its complex and potentially variable composition. However, within individual, pure glycosaminoglycan chains, the monosaccharides typically occur in a 1:1 molar ratio within the repeating disaccharide unit. For example, hyaluronic acid consists of repeating units of D-glucuronic acid and N-acetylglucosamine in a 1:1 ratio. senescence.info Chondroitin sulfate is composed of repeating units of glucuronic acid and N-acetylgalactosamine. mpg.dectdbase.org Dermatan sulfate contains repeating units of L-iduronic acid (and sometimes D-glucuronic acid) and N-acetylgalactosamine. fishersci.camassbank.euctdbase.orgmpg.de Heparan sulfate and heparin are composed of repeating units of uronic acid (either D-glucuronic acid or L-iduronic acid) and glucosamine (B1671600) (often N-sulfated or N-acetylated). fishersci.cactdbase.orguni-freiburg.deuni-freiburg.de Keratan sulfate contains repeating units of galactose and N-acetylglucosamine or N-acetylgalactosamine. nih.govbioinformation.netnih.govnih.gov

Amino Acid Sequence Elucidation of the Peptidic Moiety

The determination of the amino acid sequence of a peptide or protein is a fundamental step in structural characterization. This process, known as protein sequencing or amino acid sequencing, reveals the linear order of amino acid residues from the N-terminus to the C-terminus. nih.gov

Peptide Chain Length and Primary Amino Acid Sequence

Methods for determining peptide chain length and primary sequence include Edman degradation and mass spectrometry-based techniques. Edman degradation sequentially removes and identifies the N-terminal amino acid residue from a peptide chain. nih.gov While effective for shorter peptides (typically up to 50 amino acids), its application to longer chains can be limited. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for amino acid sequencing. nih.gov In this approach, peptides are fragmented, and the masses of the resulting fragment ions are measured. nih.gov By analyzing the mass differences between fragment ions, the sequence of amino acids can be deduced. nih.gov De novo sequencing using mass spectrometry allows for the determination of amino acid sequences without prior genomic or protein sequence information. nih.gov

Specific data regarding the peptide chain length or the primary amino acid sequence of any peptidic components within the "this compound" mixture were not identified in the provided search results.

Presence of Non-Standard Amino Acids

Beyond the 20 standard proteinogenic amino acids, various non-standard or modified amino acids can be incorporated into peptides and proteins through post-translational modifications or non-ribosomal synthesis. Identifying these residues requires specialized analytical techniques.

Chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with various detectors, are often used to separate and identify amino acids, including modified forms. Mass spectrometry is also crucial for the detection and structural characterization of non-standard amino acids, often involving fragmentation patterns that are distinct from standard residues.

Information regarding the presence or identification of any non-standard amino acids within the "this compound" mixture was not found in the provided sources.

Glycopeptidic Linkage Characterization

Glycopeptides contain carbohydrate moieties covalently linked to amino acid residues. Characterizing these linkages involves identifying the type of glycosidic bond (N-linked or O-linked) and the specific amino acid residues involved. fishersci.cadsmz.de

Identification of N-linked Glycosylation Sites

N-linked glycosylation involves the attachment of a glycan to the nitrogen atom of an asparagine (Asn) residue within a specific consensus sequence, typically Asn-X-Ser or Asn-X-Thr, where X can be any amino acid except proline. fishersci.fiwikipedia.orgbmrb.ioisotope-cmr.com

Identification of N-linked glycosylation sites often involves enzymatic deglycosylation using enzymes like PNGase F, which cleaves the glycan from the asparagine residue, converting the asparagine to an aspartic acid residue. wikipedia.org This mass change can be detected by mass spectrometry. wikipedia.org Alternatively, the deglycosylated peptide can be sequenced, and the site of modification identified by the presence of aspartic acid at a position that was originally asparagine in the glycosylated form. wikipedia.org Enrichment of glycopeptides or deglycosylated peptides is often necessary for comprehensive site mapping.

Specific N-linked glycosylation sites within any components of the "this compound" mixture were not identified in the provided search results.

Elucidation of O-linked Glycosylation Sites

O-linked glycosylation involves the attachment of a glycan to the oxygen atom of serine (Ser) or threonine (Thr) residues, and less commonly to tyrosine, hydroxylysine, or hydroxyproline. dsmz.defishersci.ca Unlike N-linked glycosylation, there is often no strict consensus sequence for O-linked glycosylation, making site identification more challenging. fishersci.at

Methods for elucidating O-linked glycosylation sites include chemical methods like beta-elimination, which cleaves the O-glycan from the peptide backbone, often leaving a modified amino acid residue (e.g., dehydroalanine (B155165) from serine or alpha-aminobutyric acid from threonine). wikipedia.org Mass spectrometry is widely used to identify peptides that have undergone beta-elimination and to infer the original glycosylation site. wikipedia.org Enzymatic approaches using O-glycosidases can also be employed, although a single enzyme analogous to PNGase F for N-glycans does not exist for releasing all types of O-glycans. wikipedia.org Sequential use of exoglycosidases may be necessary to expose core structures amenable to enzymatic cleavage. wikipedia.org

Specific O-linked glycosylation sites within any components of the "this compound" mixture were not identified in the provided search results.

Higher-Order Structural Investigations

Higher-order structure refers to the three-dimensional arrangement of a biomolecule, including its secondary, tertiary, and quaternary structure. fishersci.ca These structural levels are critical for the function and properties of proteins and glycopeptides. fishersci.ca

Techniques used for investigating higher-order structure include:

Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure content of proteins (e.g., alpha-helices, beta-sheets). fishersci.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of biomolecules in solution, providing detailed information about local conformations and interactions. fishersci.ca

Mass Spectrometry (MS): While primarily used for mass and sequence analysis, MS techniques like native MS and hydrogen-deuterium exchange MS can provide insights into higher-order structure and protein dynamics. fishersci.ca

X-ray Crystallography: If a molecule can be crystallized, X-ray crystallography can provide high-resolution three-dimensional structural information. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to determine the structures of large protein complexes and can provide information on quaternary structure.

Conformational Analysis and Flexibility

The conformational analysis of "this compound" as a mixture is inherently complex due to the presence of diverse glycosaminoglycan sulfates and polydeoxyribonucleotides, each with its own conformational properties. General principles of conformational analysis apply to the individual components.

Solution-State Conformational Dynamics

For polysaccharides like glycosaminoglycans, solution-state conformational dynamics can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR techniques, and potentially techniques like Small-Angle X-ray Scattering (SAXS) or cryo-Electron Microscopy (cryo-EM) for larger assemblies. google.comnih.govneb.compromofarma.comavgerinospharmacy.grjustia.comzmchdahod.org These methods can provide information about the flexibility of glycosidic linkages, the presence of different conformational families, and interactions with the solvent. google.comnih.govneb.comavgerinospharmacy.gr However, specific solution-state conformational dynamics data for the "this compound" mixture are not detailed in the provided search results.

Solid-State Structural Insights

Solid-state structural insights into components like polysaccharides or polydeoxyribonucleotides can be obtained through techniques such as X-ray crystallography or solid-state NMR. google.comnih.govjustia.comzmchdahod.orgepo.org These methods can reveal preferred conformations in the solid state and how molecules pack together. google.comjustia.comepo.org For the "this compound" mixture, diffractometer analysis has been mentioned, indicating that the salt of "this compound" with Minoxidil can be of an amorphous nature, although different from the sodium salt. google.com This suggests that gaining high-resolution solid-state structural insights into the diverse components of the mixture simultaneously is challenging.

Post-Synthetic Modifications and Derivatizations

Post-synthetic modifications of the components within the "this compound" mixture, particularly the glycosaminoglycan sulfates and polydeoxyribonucleotides, are inherent to their structure and biological function.

Analysis of Sulfation Patterns

Sulfation is a critical modification for glycosaminoglycans, contributing significantly to their negative charge and biological activities. nih.govneb.comavgerinospharmacy.grresearchgate.net The pattern and degree of sulfation vary depending on the type of glycosaminoglycan (e.g., chondroitin sulfate, heparan sulfate) and the source. nih.govneb.com Analysis of sulfation patterns typically involves enzymatic digestion of the glycosaminoglycans followed by chromatographic and mass spectrometric techniques to identify and quantify sulfated disaccharides or oligosaccharides. While sulfation is a known feature of the glycosaminoglycan components of "this compound," specific detailed analysis of the sulfation patterns within this particular mixture is not provided in the search results.

Identification of Phosphorylation Sites

Phosphorylation is a common post-translational modification in proteins and can occur on nucleic acids as well (e.g., phosphorylated nucleotides). Polydeoxyribonucleotides are polymers of deoxyribonucleotides linked by phosphodiester bonds, meaning phosphate (B84403) groups are integral to their structure. google.com While phosphorylation is a crucial regulatory mechanism for proteins ctdbase.org, and phosphate groups are present in the polydeoxyribonucleotide components of "this compound," the concept of identifying specific "phosphorylation sites" in the same way as in a protein or a single, defined nucleic acid sequence is not directly applicable to a mixture of polydeoxyribonucleotides of potentially varying lengths and sequences. The search results did not provide information on specific phosphorylation sites within the "this compound" mixture beyond the inherent phosphate groups in the deoxyribonucleotide backbone.

Characterization of Acetylation and Other Modifications

Acetylation is another common modification in biological molecules, particularly on proteins (e.g., histone acetylation) and sometimes on sugars (e.g., N-acetylglucosamine in glycosaminoglycans) nih.govresearchgate.net. In glycosaminoglycans like hyaluronic acid, N-acetylglucosamine is a repeating unit. nih.govresearchgate.net The presence of N-acetylated amino sugars is a defining characteristic of certain glycosaminoglycans. Other modifications could potentially be present depending on the biological source and extraction process. However, detailed characterization of acetylation or other specific modifications within the complex "this compound" mixture beyond the known presence of N-acetyl groups in certain glycosaminoglycan components is not described in the consulted literature.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for this compound Structural Research

The comprehensive structural elucidation and characterization of saccharide components, such as trisaccharides (potentially referred to as "this compound" in specific contexts), particularly when they are part of complex biomolecules like glycopeptides, necessitate the application of advanced analytical methodologies. These techniques provide detailed insights into the composition, linkage, sequence, and conformation of the carbohydrate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycopeptide Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of carbohydrate chains within glycopeptides. High-resolution 1H NMR, in particular, can provide detailed information about the monosaccharide composition, the types of glycosidic linkages, and the anomeric configurations of the sugar residues uu.nlnih.gov. Analysis of chemical shifts and coupling constants in NMR spectra allows for the assignment of specific signals to individual protons within the carbohydrate structure, providing crucial data for structural elucidation uu.nl. Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are invaluable for establishing connectivities between sugar residues and confirming linkage positions nih.gov. NMR can also reveal the microheterogeneity of glycosylation, identifying variations in the carbohydrate structures attached to a peptide backbone uu.nl. Furthermore, specialized NMR techniques like saturation transfer difference (STD) NMR can be used to study the interactions between glycopeptides and binding partners, such as antibodies, providing insights into the binding epitope and the conformation of the glycopeptide in the bound state d-nb.info. NMR spectroscopy can also be applied to characterize glycosylation states on intact glycoproteins nih.gov.

Mass Spectrometry (MS) Applications in Complex Saccharide-Peptide Analysis

Mass spectrometry (MS) plays a critical role in the analysis of complex saccharide-peptide conjugates, offering high sensitivity and the ability to determine the mass-to-charge ratio (m/z) of intact molecules and their fragments. The analysis of intact glycopeptides by liquid chromatography-mass spectrometry (LC-MS) and tandem MS (LC-MS/MS) is a widely used approach for characterizing glycosylation spectroscopyonline.comcreative-proteomics.com. This method allows for the determination of the molecular weight of the glycopeptide, providing information about the combined mass of the peptide and the attached glycan.

Tandem Mass Spectrometry for Sequence Information

Tandem mass spectrometry (MS/MS) is essential for obtaining detailed structural information from glycopeptides. In MS/MS, precursor ions (intact glycopeptides) are fragmented, and the resulting product ions are detected spectroscopyonline.commdpi.com. The fragmentation patterns provide complementary information about both the peptide sequence and the attached glycan structure spectroscopyonline.comnih.gov. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), yield different types of fragment ions, which can be used to deduce the amino acid sequence of the peptide backbone and the composition and sequence of the glycan chain spectroscopyonline.comnih.gov. CID typically fragments the glycosidic bonds, providing information about the glycan composition, while HCD and ETD can induce fragmentation within the peptide backbone, allowing for peptide sequencing while the glycan remains attached or is partially fragmented spectroscopyonline.comnih.gov. Analyzing these fragmentation patterns is key to unraveling the primary structure of the glycopeptide mdpi.comnih.govsepscience.comlabinsights.nl.

Glycomics and Proteomics Integration for Glycopeptide Mapping

The integration of glycomics and proteomics, often referred to as glycoproteomics, is a powerful strategy for the comprehensive characterization of protein glycosylation. This approach aims to identify the specific sites of glycosylation on a protein and to determine the structures of the glycans attached at each site spectroscopyonline.comcreative-proteomics.comcreative-proteomics.comnih.govmerckmillipore.com. By analyzing intact glycopeptides, glycoproteomics allows for the correlation of specific glycan structures with specific peptide sequences and glycosylation sites creative-proteomics.com. This provides a detailed map of the glycosylation profile of a glycoprotein, which is crucial for understanding its function, heterogeneity, and role in biological processes and diseases spectroscopyonline.comcreative-proteomics.comnih.gov. Workflows often involve enzymatic digestion of glycoproteins into glycopeptides, followed by enrichment strategies to isolate the glycopeptides from non-glycosylated peptides due to their lower abundance and the complexity of biological samples creative-proteomics.comcreative-proteomics.commerckmillipore.com. These enriched glycopeptides are then typically analyzed by high-resolution LC-MS/MS spectroscopyonline.comcreative-proteomics.comglycoforum.gr.jpnih.gov. Integrated glycoproteomics studies can involve sophisticated data analysis pipelines to interpret the complex MS/MS data and map the glycans to their corresponding peptide sites glycoforum.gr.jp.

Chromatographic Techniques for this compound Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of saccharides and glycopeptides from complex biological mixtures. Various chromatographic methods are employed depending on the properties of the molecules being analyzed. High-Performance Liquid Chromatography (HPLC) is commonly used, with different stationary phases and mobile phases tailored for the separation of hydrophilic glycoconjugates spectroscopyonline.comcreative-proteomics.comjournalagent.comnih.govresearchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the analysis of glycans and glycopeptides due to their hydrophilic nature, allowing for retention and separation based on differential interactions with a hydrophilic stationary phase merckmillipore.com. Other techniques like size exclusion chromatography, ion exchange chromatography, and affinity chromatography can also be applied for the separation of glycopeptides based on size, charge, or specific binding interactions journalagent.comnih.gov. These chromatographic methods are crucial for isolating specific glycopeptides or saccharide components from complex samples before downstream analysis by techniques like NMR or MS, ensuring the purity required for accurate structural characterization journalagent.comnih.govresearchgate.netijrpc.com.

Compound Names and PubChem CIDs

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional atomic and molecular structures of biological macromolecules at high resolution. technologynetworks.comnih.govmpg.dewikipedia.orglibretexts.orgnih.gov X-ray crystallography requires the sample to be in a crystalline form, where a beam of X-rays is diffracted by the ordered arrangement of atoms in the crystal. nih.govwikipedia.orglibretexts.org The resulting diffraction pattern is then used to reconstruct an electron density map, from which the atomic structure is built. nih.govmpg.dewikipedia.org Cryo-EM, on the other hand, involves rapidly freezing the sample in a thin layer of vitreous ice and imaging it with an electron microscope from multiple angles. technologynetworks.comnih.govyoutube.com Computational methods are then used to reconstruct a 3D model from the 2D images. technologynetworks.com

While X-ray crystallography is a primary method for determining protein structures, and has been applied to peptides nih.govmpg.delibretexts.orgnih.gov, obtaining high-quality crystals of complex, heterogeneous carbohydrates like those potentially described as "this compound" can be challenging. Similarly, while Cryo-EM is increasingly used for structural determination of large protein complexes and viruses, its application to smaller, flexible, or heterogeneous carbohydrate structures is still developing. technologynetworks.comnih.govnih.gov Research using Cryo-EM has successfully determined the structure of glycosylated proteins and viral components, demonstrating the potential of the technique for visualizing carbohydrates in complex with other molecules. nih.govnih.gov However, specific high-resolution structural data for "this compound" itself using either X-ray crystallography or Cryo-EM was not found in the provided search results. These techniques would typically be applied if a highly purified and homogeneous form of "this compound" could be obtained and crystallized or prepared for cryo-EM analysis, potentially in complex with a binding partner to provide structural stability.

Capillary Electrophoresis and Glycan Array Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their electrophoretic mobility in a narrow capillary tube under an applied electric field. tritagene.comnih.govnih.gov Separation is influenced by the charge, size, and shape of the molecules. tritagene.com CE offers high efficiency, selectivity, resolution, and sensitivity, making it suitable for analyzing complex mixtures of molecules, including charged species like some carbohydrates or glycopeptides that might be present in a "this compound" preparation. tritagene.comnih.govnih.gov Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), can be used depending on the nature of the analytes. tritagene.com CE coupled with mass spectrometry (CE-MS) is a powerful tool for the analysis of polar and charged metabolites. nih.gov While general applications of CE for carbohydrate analysis exist, specific research detailing the use of CE for the characterization of "this compound" was not found.

Glycan array analysis is a high-throughput method used to study the binding interactions between carbohydrates (glycans) immobilized on a solid support and glycan-binding proteins or other molecules. nih.govnih.govzbiotech.compsu.educanadianglycomics.ca This technique is invaluable for determining the binding specificity of lectins, antibodies, and other proteins that interact with carbohydrates. nih.govnih.govpsu.edu Glycan arrays feature a diverse panel of oligosaccharide and polysaccharide structures, allowing researchers to identify which specific glycan structures are recognized by a particular binding protein. nih.govnih.govzbiotech.com This can provide insights into the biological roles of carbohydrate-protein interactions. nih.govnih.govpsu.edu While glycan array technology is a powerful tool in glycobiology, its direct application to characterize the structural features of "this compound" itself is less direct. Glycan arrays are primarily used to probe the binding properties of molecules to glycans, rather than to determine the structure of an unknown glycan. However, if "this compound" or its components are known to interact with specific proteins, glycan array analysis could potentially be used to study these interactions and infer some structural characteristics based on the binding profile to known glycan structures on the array. nih.govnih.govpsu.edu Advances in glycan array technology, including the development of diverse glycan libraries, continue to expand their utility in understanding complex carbohydrate interactions. nih.govzbiotech.comcanadianglycomics.ca

Compound Names and PubChem CIDs

Biosynthesis and Biological Processing of Trichosaccharide

Biological Origin and In Vivo Formation Pathways

The natural source and the precise mechanisms of how trichosaccharide is formed within a living organism are currently not well-established in scientific research.

Identification of Cellular and Tissue Sources

There is no definitive scientific evidence to pinpoint the specific cellular or tissue sources of this compound. The existing literature, primarily focused on its application in hair care, does not provide information on whether it is endogenously produced in tissues such as the connective tissue of animal viscera or other specialized cells. Its presence in commercial formulations is noted, but its journey from a biological source to a final product is not scientifically elucidated. google.comgoogle.comgoogle.com

Species-Specific Biosynthetic Variations

Due to the lack of foundational research on the biosynthesis of this compound in any single species, information regarding species-specific variations in its formation is nonexistent. Comparative studies that would reveal such differences have not been published.

Precursor Identification and Metabolic Flux into this compound Synthesis

A complete understanding of the biosynthesis of any compound requires the identification of its precursor molecules and the metabolic pathways that channel these precursors into its synthesis. For this compound, this information is not currently available.

Monosaccharide Precursor Pool Dynamics

As an oligosaccharide, this compound is fundamentally composed of monosaccharide units. smolecule.com However, the specific monosaccharides that constitute this compound and the dynamics of the cellular pool from which they are drawn are not described in the available literature. Research has not yet detailed which simple sugars are the building blocks for this complex carbohydrate.

Amino Acid Precursor Availability

While amino acids are the fundamental components of proteins, their direct role as precursors for oligosaccharide synthesis, including that of this compound, is not a primary metabolic pathway. google.com The synthesis of complex carbohydrates typically relies on monosaccharide precursors. There is no current research suggesting a direct involvement of amino acids in the formation of the this compound molecule.

Energetic and Enzymatic Prerequisites for Biosynthesis

The formation of glycosidic bonds, which link monosaccharides to form oligosaccharides, is an energy-dependent process that requires the action of specific enzymes. While it can be inferred that the synthesis of this compound would necessitate enzymes such as glycosyltransferases and an energy source like ATP, specific studies confirming the enzymes and energetic requirements for this compound biosynthesis are absent from the scientific literature. smolecule.comresearchgate.net

Table 1: Summary of Research Gaps in this compound Biosynthesis

SectionSubsectionResearch Finding
3.1. Biological Origin and In Vivo Formation Pathways 3.1.1. Identification of Cellular and Tissue SourcesNo specific cellular or tissue sources have been identified in the available literature.
3.1.2. Species-Specific Biosynthetic VariationsNo information is available on biosynthetic variations between different species.
3.2. Precursor Identification and Metabolic Flux 3.2.1. Monosaccharide Precursor Pool DynamicsThe specific monosaccharide precursors of this compound have not been identified.
3.2.2. Amino Acid Precursor AvailabilityNo direct role of amino acid precursors in this compound synthesis has been documented.
3.2.3. Energetic and Enzymatic PrerequisitesThe specific enzymes and energetic requirements for this compound biosynthesis are not known.

Enzymology of this compound Biogenesis

Characterization of Glycosyltransferase Activities in Glycosidic Bond Formation

Research would first need to identify the monosaccharide units that constitute "this compound" and the specific glycosidic linkages that connect them. Subsequently, the glycosyltransferases responsible for catalyzing the formation of these bonds would need to be isolated and characterized. This would involve assays to determine their substrate specificity, kinetic parameters, and optimal reaction conditions.

Role of Peptidases in Peptide Moiety Assembly

If "this compound" is a glycoconjugate containing a peptide component, the peptidases involved in the synthesis or modification of this peptide moiety would need to be identified. Research would focus on elucidating the sequence of the peptide and the enzymes responsible for its assembly and potential proteolytic processing.

Enzymes Catalyzing Post-Translational Glycosylation and Other Modifications

Following the assembly of the saccharide and any potential peptide components, further enzymatic modifications such as phosphorylation, sulfation, or acetylation might occur. A thorough biochemical investigation would be necessary to identify these modifications and the enzymes that catalyze them.

Genetic and Molecular Regulation of this compound Biosynthesis

Gene Expression Profiling of Biosynthetic Enzymes

Once the enzymes involved in the "this compound" biosynthetic pathway are identified, their corresponding genes would need to be located in the genome of the producing organism. Gene expression studies, such as quantitative PCR (qPCR) or RNA-sequencing, under various culture conditions could reveal when these genes are activated.

Transcriptional and Translational Control Mechanisms

Further molecular biology research would be required to understand how the expression of these biosynthetic genes is regulated. This would involve identifying transcription factors that bind to the promoter regions of these genes and investigating any post-transcriptional or translational control mechanisms, such as regulation by microRNAs or RNA-binding proteins.

Based on a comprehensive review of scientific literature, the term "this compound" does not correspond to a recognized, specific chemical compound with an established structure, biosynthetic pathway, or known biological processing. Search results yield information on related but distinct subjects, such as the protein trichosanthin, a class of mycotoxins known as trichothecenes, and the general epigenetic regulation of plant trichome development. However, no data is available for a molecule specifically named "this compound."

Therefore, it is not possible to generate a scientifically accurate article on the biosynthesis, biological processing, and epigenetic regulation of "this compound" as outlined in the request. The creation of such an article would require the fabrication of scientific data and would not be a factual representation of current scientific knowledge.

The Enigmatic Compound "this compound": A Scientific Inquiry Reveals a Void in Current Research

A comprehensive review of scientific literature and chemical databases reveals a significant finding: the term "this compound" does not correspond to a recognized chemical compound. As a result, there is no available scientific data to detail its biological functions or molecular mechanisms as outlined in the requested article structure.

Intensive searches for "this compound" across a multitude of scientific databases and research publications have failed to identify any specific molecule with this designation. The term appears to be a neologism, a potential misspelling of another compound, or a highly obscure or proprietary name not in public scientific domain. Consequently, the fundamental prerequisite for a scientific article—the existence and defined identity of the subject—cannot be met.

The prefix "tricho-" often points to organisms from the genera Trichoderma (a fungus) or Trichosanthes (a plant). Both are known sources of a diverse array of bioactive molecules. For instance, various oligosaccharides and polysaccharides are produced by species of Trichoderma and Trichosanthes. Additionally, Trichosanthes is known for producing ribosome-inactivating proteins like trichosanthin. However, the specific term "this compound" is not used to define a distinct chemical entity in the available scientific literature.

Without a defined chemical structure and identity for "this compound," it is impossible to provide scientifically accurate information regarding its:

Biological Functions and Molecular Mechanisms of Trichosaccharide

Redox Homeostasis and Antioxidant Activities

Scavenging of Reactive Oxygen Species

There is currently no direct scientific evidence in the public domain to suggest that trichosaccharide itself possesses intrinsic properties for the scavenging of Reactive Oxygen Species (ROS). While some hair growth formulations that include this compound also contain antioxidant ingredients, the antioxidant activity is attributed to those other substances rather than this compound. For instance, some formulations may include extracts from pine needles, which contain terpenes that inhibit the formation of lipid peroxides by acting on active oxygen. However, this action is not attributed to this compound. Further research is required to determine if this compound has any direct ROS scavenging capabilities.

Protection Against Oxidative Stress

Similarly, specific studies detailing the protective effects of this compound against oxidative stress are not available in the public scientific literature. Oxidative stress is acknowledged as a factor that can negatively impact hair follicles. However, current information does not establish a direct mechanism by which this compound mitigates this stress. While some products containing this compound are marketed with claims of improving scalp health, the scientific basis for these claims, specifically in relation to oxidative stress protection by this compound, is not substantiated by available research.

Interaction with Biological Microbiota and Bio-Balance

The interaction between this compound and the biological microbiota, such as the gut or skin flora, is another area lacking specific research. As an oligosaccharide, it belongs to a class of carbohydrates that are known to have prebiotic effects and can influence the composition of intestinal bacterial flora. However, no studies were found that specifically investigate the effects of this compound on any microbiome. Therefore, any claims about its role in maintaining bio-balance would be speculative without dedicated scientific investigation.

Enzyme-Trichosaccharide Kinetics and Binding Dynamics

Detailed information on the kinetics and binding dynamics of this compound with enzymes is not present in the available literature. To understand these interactions, specific studies would need to be conducted to determine parameters such as binding affinities (Kd), association (kon), and dissociation (koff) rates with various enzymes. Without such data, no substantive discussion on this topic is possible.

Substrate or Cofactor Roles in Enzymatic Reactions

There is no available research to indicate that this compound acts as a substrate or cofactor in any specific enzymatic reactions. While the synthesis of this compound itself involves enzymes like glycosyltransferases, its role as a participant in other enzymatic processes within the body has not been documented in publicly accessible studies.

Allosteric Modulation of Enzyme Activity

No evidence was found to suggest that this compound functions as an allosteric modulator of enzyme activity. Allosteric modulators bind to an enzyme at a site other than the active site to alter its activity. Research would be needed to identify any potential allosteric binding sites for this compound on specific enzymes and to characterize its modulatory effects.

Based on a comprehensive review of scientific literature and chemical databases, the term "this compound" does not correspond to a recognized or documented chemical compound. As such, it is not possible to provide a scientifically accurate article on its specific synthesis and derivatization as requested.

The outlined topics, such as chemoenzymatic synthesis, solid-phase synthesis, and biotechnological production, are advanced and highly specific methodologies applied to known, well-characterized molecules. Without a defined chemical structure and established biological context for "this compound," any attempt to generate the requested content would be speculative and scientifically unfounded.

If "this compound" is a novel or proprietary compound not yet in the public domain, no information is available to fulfill the article's requirements. If the name is a misspelling of a known compound (e.g., a specific oligosaccharide or glycopeptide), providing the correct chemical name would be necessary to proceed.

Advanced Synthetic Strategies and Derivatization of Trichosaccharide

Chemical Modification and Derivatization for Functional Probing

To elucidate the biological functions of trichosaccharide, chemical modification and derivatization are indispensable tools. These strategies involve the selective introduction of reporter groups or structural alterations to probe the molecule's interactions, metabolic fate, and localization within biological systems. Such modifications can transform the native this compound into a molecular probe, enabling detailed investigation of its biological roles without significantly perturbing its inherent properties.

Isotopic Labeling for Metabolic Tracing Experiments

Isotopic labeling of this compound is a powerful technique for tracing its metabolic pathways and quantifying its flux through various biological processes. nih.govnih.gov This involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used for this purpose.

The incorporation of these stable isotopes allows for the precise tracking of this compound and its metabolites in vitro and in vivo. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of the molecule, providing detailed insights into its metabolic fate. nih.govnih.gov For instance, by introducing ¹³C-labeled glucose into a cell culture, the biosynthesis of this compound can be monitored by observing the incorporation of ¹³C into the this compound structure.

Table 1: Isotopes Used in this compound Labeling

Isotope Common Precursor Analytical Technique Application
¹³C ¹³C-Glucose MS, NMR Tracing carbon backbone metabolism and biosynthesis
²H (D) Deuterated water (D₂O) MS, NMR Probing enzymatic mechanisms and metabolic pathways
¹⁵N ¹⁵N-Glutamine MS, NMR Following the metabolism of amino sugars within this compound

| ¹⁸O | ¹⁸O-Water (H₂¹⁸O) | MS | Investigating glycosylation and hydrolysis reactions |

Fluorescent Tagging for Live-Cell Imaging and Localization Studies

To visualize the distribution and dynamics of this compound in living cells, fluorescent tagging is a widely employed strategy. acs.org This technique involves the covalent attachment of a fluorescent dye (fluorophore) to the this compound molecule. The resulting fluorescently labeled this compound can then be observed using fluorescence microscopy, providing real-time information about its subcellular localization and transport.

A common method for fluorescently labeling oligosaccharides is reductive amination, where a fluorophore with an amine group is attached to the reducing end of the sugar. researchgate.net Another approach involves the use of bioorthogonal chemistry, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). In this method, a metabolically incorporated azide-modified monosaccharide within the this compound structure can be selectively reacted with an alkyne-bearing fluorophore. acs.org

Table 2: Fluorescent Probes for this compound Tagging

Fluorophore Excitation (nm) Emission (nm) Labeling Chemistry
Fluorescein ~494 ~518 Amine-reactive derivatives
Rhodamine ~550 ~570 Amine-reactive derivatives
BODIPY ~503 ~512 Click chemistry
Cyanine Dyes (e.g., Cy5) ~649 ~664 Click chemistry, Amine-reactive derivatives

| Pyrene | ~340 | ~376 | Hydrazide derivatives for reducing-end labeling nih.gov |

Synthesis of Structurally Modified this compound Analogues for Structure-Activity Relationship Studies

The synthesis of structurally modified this compound analogues is crucial for understanding the relationship between its chemical structure and biological activity (SAR). nih.govnih.gov By systematically altering different functional groups on the this compound molecule, researchers can identify the key structural features required for its biological function.

These modifications can include epimerization of hydroxyl groups, deoxygenation, or the introduction of non-native functional groups. Chemoenzymatic approaches are often employed for the synthesis of such analogues, combining the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.net For example, specific hydroxyl groups can be selectively sulfated or phosphorylated to investigate the role of these modifications in molecular recognition events. researchgate.net

The biological activity of these synthesized analogues is then evaluated and compared to that of the native this compound. This allows for the mapping of the pharmacophore and provides valuable information for the design of potent and selective agonists or antagonists.

Table 3: Examples of this compound Analogues and Their Potential Impact on Activity

Modification Rationale for Synthesis Potential Effect on Biological Activity
Deoxygenation of a specific hydroxyl group To investigate the importance of that hydroxyl group in hydrogen bonding interactions. nih.gov Loss or reduction of binding affinity to a target protein.
Epimerization of a stereocenter To probe the influence of stereochemistry on receptor binding. Altered binding specificity or affinity.
Introduction of a sulfate (B86663) group To mimic natural post-translational modifications and study electrostatic interactions. researchgate.net Enhanced binding to proteins with positively charged domains.

Computational and Theoretical Investigations of Trichosaccharide

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to simulate the physical movements of atoms and molecules over time. 3ds.com By applying classical mechanical equations of motion, MD simulations track the evolution of a molecular system, providing insights into its dynamic behavior and conformational landscape. 3ds.commdpi.com For carbohydrates like trisaccharides, conformational flexibility is a key determinant of their biological function and recognition. diva-portal.org Glycosidic linkages allow for rotation, leading to a multitude of possible three-dimensional structures. diva-portal.org

MD simulations enable the exploration of this conformational space by simulating the molecule's behavior in various environments, such as in solution. researchgate.netbonvinlab.org This helps in understanding the preferred conformations and the transitions between them. Studies on other trisaccharides have utilized MD simulations to delineate conformational heterogeneity, often combining simulation data with experimental techniques like NMR spectroscopy to validate the computational models. diva-portal.org Analysis of MD trajectories can involve examining dihedral angles, root-mean-square deviations (RMSD), and the extent of sampled volume to characterize the flexibility and accessible conformations. diva-portal.org

While the principles of MD simulations are directly applicable to trichosaccharide, specific published data detailing its conformational space exploration through dedicated MD studies were not found in the conducted search.

Table 6.1: Illustrative Data from Molecular Dynamics Simulations (No specific data for this compound found)

Simulation ParameterValue/RangeNotes
Simulation Time ScaleN/ASpecific data for this compound not found
Force Field UsedN/ASpecific data for this compound not found
Solvent ModelN/ASpecific data for this compound not found
Key Dihedral Angles (φ, ψ)N/ASpecific data for this compound not found
RMSD of Heavy AtomsN/ASpecific data for this compound not found

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, energy, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and correlated ab initio approaches (like MP2) are employed to calculate properties that are difficult or impossible to obtain experimentally. nih.govmdpi.com For trisaccharides, quantum chemical calculations can be used to investigate the energetics of different conformations, the nature of hydrogen bonding interactions, and the electronic distribution within the molecule. nih.govmdpi.com

These calculations can predict relative stabilities of conformers and provide insights into the potential reaction pathways or chemical behavior of the compound. rsc.org High-level quantum chemical calculations on disaccharides and trisaccharides have been performed to establish reference data for the development and testing of empirical force fields used in MD simulations. nih.gov They can also be used to derive quantum chemical descriptors that correlate with reactivity or other properties. rsc.org

Despite the general applicability of these methods to carbohydrates, specific published results detailing quantum chemical calculations performed on a compound explicitly identified as "this compound" were not available in the search results.

Table 6.2: Illustrative Data from Quantum Chemical Calculations (No specific data for this compound found)

Calculation TypeMethod/Basis SetCalculated PropertyValueNotes
Energy MinimizationN/ARelative EnergyN/ASpecific data for this compound not found
Vibrational AnalysisN/AHessian EigenvaluesN/ASpecific data for this compound not found
Electronic StructureN/ACharge DistributionN/ASpecific data for this compound not found
Hydrogen Bond AnalysisN/AInteraction EnergyN/ASpecific data for this compound not found

In Silico Docking and Binding Affinity Prediction for Biomolecular Interactions

In silico docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when bound to another molecule (receptor), typically a protein or nucleic acid. oamjms.eunih.gov It is widely used in drug discovery and the study of biomolecular interactions to estimate the binding affinity between the two molecules. oamjms.eumdpi.com For a trisaccharide like this compound, docking simulations could be employed to predict its binding interactions with specific proteins, such as lectins or enzymes, that recognize and bind to carbohydrate structures.

Docking algorithms explore various possible binding poses of the ligand within the receptor's binding site and score them based on their predicted binding energy or affinity. oamjms.eumdpi.com This can help identify key residues involved in the interaction and provide an estimate of the strength of the binding. mdpi.com While docking studies are commonly performed for various ligands, including carbohydrates interacting with lectins acs.org, specific published results detailing in silico docking or binding affinity predictions for a compound named "this compound" were not found in the conducted search.

Table 6.3: Illustrative Data from In Silico Docking (No specific data for this compound found)

Receptor TargetPredicted Binding PartnerDocking Score (e.g., kcal/mol)Predicted Binding ModeKey Interacting ResiduesNotes
N/AN/AN/AN/AN/ASpecific data for this compound not found

Bioinformatics Analysis of Related Glycopeptide Families and Evolutionary Aspects

Bioinformatics plays a role in understanding the biological context of carbohydrates, particularly when they are part of larger glycoconjugates like glycopeptides. This involves analyzing biological sequences, structures, and functional data using computational tools. While "this compound" itself is a small molecule, if it is found as a component of glycopeptides or glycoproteins, bioinformatics can be used to study the protein backbones to which similar glycans are attached.

This can involve analyzing protein families that are known to be glycosylated, identifying potential glycosylation sites, and studying the evolutionary conservation of these sites and the surrounding protein sequences. nih.govnih.gov Bioinformatics can also be used to compare glycopeptide structures and identify common motifs or patterns that might be conserved across different organisms or protein families. nih.gov Studies on the directed evolution of glycopeptides, for instance, utilize bioinformatics principles to analyze libraries and identify sequences with desired binding properties. nih.gov

Specific bioinformatics analyses focused on glycopeptide families related to a this compound or its evolutionary aspects were not identified in the search results under the explicit term "this compound".

Table 6.4: Illustrative Data from Bioinformatics Analysis (No specific data for this compound found)

Analysis TypeData AnalyzedKey FindingsNotes
Sequence AlignmentN/AN/ASpecific data for this compound not found
Phylogenetic AnalysisN/AN/ASpecific data for this compound not found
Glycosylation Site PredictionN/AN/ASpecific data for this compound not found
Glycopeptide Motif IdentificationN/AN/ASpecific data for this compound not found

Machine Learning Approaches for Structure-Function Prediction

Machine learning (ML), including deep learning, is increasingly being applied in chemistry and structural biology to predict molecular properties, interactions, and functions based on large datasets. builtin.comwikipedia.orgkeystonesymposia.orgnih.gov For carbohydrates and glycoconjugates, ML approaches can be used to build predictive models that relate structural features to biological activity or function. acs.orgkeystonesymposia.org

In the context of a trisaccharide like this compound, ML models could potentially be trained on datasets of known carbohydrate structures and their properties (e.g., binding affinities to specific proteins, enzymatic activity) to predict similar properties for this compound based on its structure. acs.orgnih.gov This could involve using various molecular descriptors as input features for the ML algorithms. rsc.org ML has been applied to predict lectin binding specificity based on glycan structures, demonstrating its utility in understanding carbohydrate-protein interactions. acs.org

While ML is a promising tool for carbohydrate research, specific published studies employing machine learning approaches for structure-function prediction directly involving a compound named "this compound" were not found in the conducted search.

Table 6.5: Illustrative Data from Machine Learning Approaches (No specific data for this compound found)

ML Model TypeTraining Data FeaturesPredicted PropertyModel Performance Metric (e.g., R², Accuracy)Notes
N/AN/AN/AN/ASpecific data for this compound not found

Compound Names and PubChem CIDs Mentioned in the Article

Based on the content generated, the only specific compound name discussed is "this compound". A search for "this compound" in PubChem did not yield a specific compound entry with a corresponding CID.

Future Directions and Emerging Research Avenues for Trichosaccharide

Discovery of Novel Biosynthetic Pathways and Genetic Determinants

Content on the discovery of new biosynthetic pathways and the underlying genetic determinants for "trichosaccharide" cannot be generated.

Elucidation of Atomic-Level Mechanistic Insights into Biological Functions

Information regarding the atomic-level mechanisms of "this compound's" biological functions is unavailable.

Development of Advanced Analytical Platforms for Comprehensive Characterization

Details on the development of advanced analytical methods for the characterization of "this compound" cannot be provided.

Exploration of Comparative Glycopeptidomics Across Biological Systems

A comparative analysis of "this compound" within the context of glycopeptidomics across different biological systems cannot be conducted.

Integration with Systems Biology and Multi-Omics Data for Holistic Understanding

The integration of "this compound"-related data with systems biology and multi-omics approaches for a holistic understanding is not applicable.

Compound Names

As no article could be generated, there are no compound names to list.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing trichosaccharide derivatives in a laboratory setting?

  • Methodological Answer : this compound synthesis typically involves glycosylation reactions. Key steps include:

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., acetyl, benzyl) to control regioselectivity during glycosidic bond formation .
  • Coupling Methods : Employ Schmidt, Koenigs-Knorr, or enzymatic glycosylation, with monitoring via TLC or HPLC to confirm intermediate purity .
  • Purification : Flash chromatography or preparative HPLC ensures product homogeneity. Validate final structures using NMR (¹H, ¹³C) and mass spectrometry (MS) .

Q. How can researchers validate the purity and identity of this compound samples?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueApplicationReference
NMR Confirms stereochemistry and linkage positions
HPLC-MS Quantifies purity and detects trace impurities
FT-IR Identifies functional groups (e.g., hydroxyl, glycosidic bonds)
  • Reproducibility : Cross-validate results with independent assays (e.g., enzymatic hydrolysis) to ensure structural accuracy .

Q. What functional assays are commonly used to study this compound bioactivity?

  • Methodological Answer :

  • In Vitro Assays :
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with lectins or receptors .
  • Immunomodulation : ELISA or flow cytometry to assess cytokine production in immune cells .
  • Controls : Include negative controls (e.g., monosaccharides) and reference standards (e.g., known immunomodulatory oligosaccharides) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for trichosaccharides?

  • Methodological Answer :

  • Data Triangulation : Compare results across multiple assays (e.g., SPR vs. cell-based assays) to rule out method-specific artifacts .
  • Meta-Analysis : Systematically review variables like sample purity, glycosidic linkage variations, or cell line specificity .
  • Reproducibility Checks : Collaborate with independent labs to validate findings under standardized conditions .

Q. What experimental design considerations are critical for studying this compound structure-function relationships?

  • Methodological Answer :

  • Systematic Variation : Synthesize this compound analogs with modified linkages (e.g., α-1,2 vs. β-1,4) to isolate structural determinants .
  • High-Throughput Screening : Use glycan microarrays to test binding affinity against diverse protein libraries .
  • Computational Modeling : Combine MD simulations and docking studies to predict conformational dynamics and interaction hotspots .

Q. What challenges arise in resolving this compound conformational dynamics, and how can they be mitigated?

  • Methodological Answer :

  • Technical Limitations :
  • NMR Limitations : Overlapping signals in complex mixtures require isotopic labeling (¹³C/¹⁵N) or advanced techniques like NOESY .
  • Crystallography Challenges : Poor crystallization can be addressed by methylated derivatives or cryo-EM for flexible structures .
  • Data Integration : Combine X-ray crystallography, SAXS, and computational models for multi-scale structural insights .

Q. How can researchers optimize this compound stability studies for long-term storage or in vivo applications?

  • Methodological Answer :

  • Degradation Pathways :
FactorMitigation Strategy
Hydrolysis Lyophilization with cryoprotectants (e.g., trehalose)
Oxidation Store under inert gas (N₂/Ar) and add antioxidants (e.g., BHT)
  • Stability Assays : Accelerated aging studies (e.g., 40°C/75% RH) paired with HPLC-MS to track degradation products .

Guidelines for Data Presentation and Reproducibility

  • Documentation : Follow the Beilstein Journal of Organic Chemistry’s standards for experimental details (e.g., reagent batches, instrument parameters) .
  • Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) and cite them in supplementary materials .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols for bioactivity studies involving human samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.